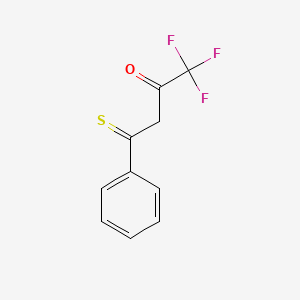
1,1,1-Trifluoro-4-phenyl-4-sulfanylidenebutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-4-phenyl-4-sulfanylidenebutan-2-one is an organic compound characterized by the presence of trifluoromethyl, phenyl, and sulfanylidenebutanone groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-4-phenyl-4-sulfanylidenebutan-2-one can be synthesized through a multi-step process involving the reaction of 1,1,1-trifluoro-4-phenylbut-3-yn-2-one with diphenyldiazomethane. The reaction is typically carried out at 20°C in ethyl ether. The process involves a [3+2]-cycloaddition of the reagents, followed by an uncommon [3+6]-cycloaddition with an additional molecule of diphenyldiazomethane. The resulting diadduct undergoes a 1,5-hydride shift and fragmentation with the loss of a nitrogen molecule, leading to the final product .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trifluoro-4-phenyl-4-sulfanylidenebutan-2-one undergoes various chemical reactions, including:
Cycloaddition Reactions: The compound participates in [3+2] and [3+6] cycloaddition reactions, as mentioned in the synthetic route.
Substitution Reactions: The presence of the trifluoromethyl group makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Diphenyldiazomethane: Used in cycloaddition reactions.
Ethyl Ether: Common solvent for the reactions.
Major Products Formed
4-(Trifluoromethyl)-1,1,6,6-tetraphenyl-4,6-dihydro-1H-benz[5,6]oxepino[4,5-c]pyrazole: Formed through the cycloaddition reactions.
Applications De Recherche Scientifique
1,1,1-Trifluoro-4-phenyl-4-sulfanylidenebutan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology and Medicine:
Industry: May be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,1,1-Trifluoro-4-phenyl-4-sulfanylidenebutan-2-one involves its participation in cycloaddition reactions. The compound’s trifluoromethyl and phenyl groups contribute to its reactivity, allowing it to form complex structures through [3+2] and [3+6] cycloadditions. The molecular targets and pathways involved in these reactions include the formation of pyrazole intermediates and subsequent transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trifluoro-4-phenylbut-3-yn-2-one: A precursor in the synthesis of 1,1,1-Trifluoro-4-phenyl-4-sulfanylidenebutan-2-one.
1,1,1-Trifluoro-4-hydroxy-4-phenyl-but-3-en-2-one: Another compound with similar structural features.
Uniqueness
This compound is unique due to its ability to undergo uncommon cycloaddition reactions, leading to the formation of complex heterocyclic structures. This reactivity sets it apart from other similar compounds and makes it valuable in synthetic organic chemistry .
Propriétés
Numéro CAS |
53657-07-1 |
|---|---|
Formule moléculaire |
C10H7F3OS |
Poids moléculaire |
232.22 g/mol |
Nom IUPAC |
1,1,1-trifluoro-4-phenyl-4-sulfanylidenebutan-2-one |
InChI |
InChI=1S/C10H7F3OS/c11-10(12,13)9(14)6-8(15)7-4-2-1-3-5-7/h1-5H,6H2 |
Clé InChI |
MDPWQVWAWSXEBQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=S)CC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


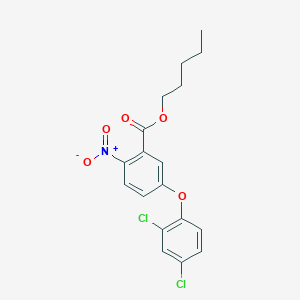
![2,3,8,9-Tetramethylpyrazino[2,3-F]quinoxaline](/img/structure/B14631273.png)

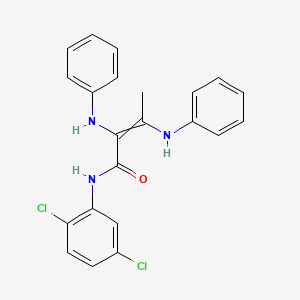

![[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]urea](/img/structure/B14631293.png)
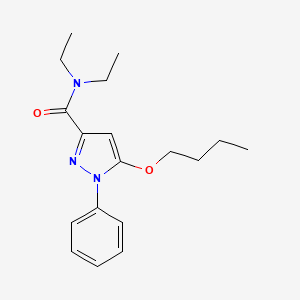
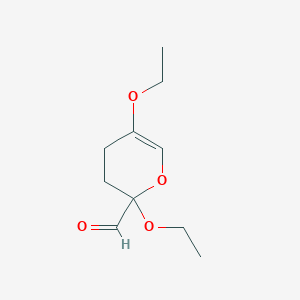
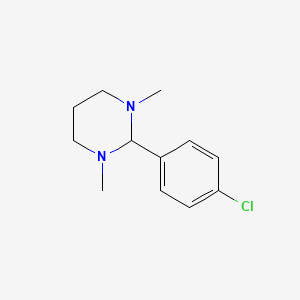
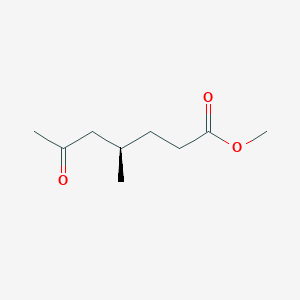
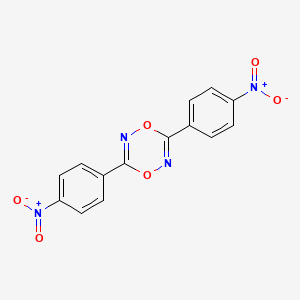


![Propanedinitrile, [1-(2-thienyl)propylidene]-](/img/structure/B14631348.png)
